molecular formula C10H8N2O2S B3056549 Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate CAS No. 72246-07-2

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate

Cat. No.: B3056549
CAS No.: 72246-07-2
M. Wt: 220.25 g/mol
InChI Key: KWOXZCRALHFXKS-UHFFFAOYSA-N
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Description

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate (CAS 72246-07-2) is a high-purity chemical intermediate designed for research and development applications. This compound features a 1,2,4-thiadiazole heterocycle, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse biological activities and role as a bioisostere for pyrimidine nucleic bases . The 1,2,4-thiadiazole ring's unique electronic properties facilitate interactions with biological targets, making it a valuable template for discovering new therapeutic agents . This ester serves as a versatile building block for constructing more complex molecules. Researchers primarily utilize it in the synthesis of novel compounds for pharmacological screening, particularly in the development of potential anticancer and antimicrobial agents . Derivatives of the 1,2,4-thiadiazole core have demonstrated promising mechanisms of action, including the ability to interfere with DNA replication processes and induce apoptosis in cancer cell lines . The compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c1-14-10(13)8-11-9(15-12-8)7-5-3-2-4-6-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOXZCRALHFXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502723
Record name Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72246-07-2
Record name Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclodehydration of Carboxylic Acid Derivatives

Early synthetic routes for 1,2,4-thiadiazoles often involve cyclodehydration of carboxylic acid precursors with sulfur- and nitrogen-containing reagents. For methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate, Howe and Franz (1974) demonstrated a two-step process starting from 5-phenyl-1,3,4-oxathiazol-2-one. The reaction proceeds via alkaline hydrolysis in ethanol followed by thermal rearrangement:

  • Step 1 : Treatment of 5-phenyl-1,3,4-oxathiazol-2-one with aqueous NaOH in ethanol yields an intermediate thioamide.
  • Step 2 : Heating the intermediate induces cyclization, forming the 1,2,4-thiadiazole core. The methyl ester is introduced either during cyclization or via post-synthesis esterification.

This method achieves moderate yields (50–65%) but requires harsh conditions and precise temperature control to avoid side reactions such as ring-opening.

Thiosemicarbazide-Based Cyclization

Adapting protocols for 1,3,4-thiadiazoles, cyclization of aryl carboxylic acids with thiosemicarbazide in phosphoryl chloride (POCl₃) has been explored. While primarily used for 1,3,4 isomers, modifying the substitution pattern could yield 1,2,4 derivatives. For example:

  • Procedure : A mixture of phenylacetic acid and thiosemicarbazide in POCl₃ is stirred at 80–90°C, followed by basification to isolate the thiadiazole.
  • Limitations : Poor regioselectivity for 1,2,4-thiadiazoles and competing formation of 1,3,4 isomers necessitate rigorous purification.

Palladium-Catalyzed Alkoxycarbonylation

Modern Catalytic Approaches

The patent WO2020128003A1 (2019) outlines a scalable alkoxycarbonylation method using palladium catalysts. Key steps include:

  • Alkoxycarbonylation :

    • Catalyst System : Pd(OAc)₂ with Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) in ethanol.
    • Conditions : 65°C under CO atmosphere, with Fe(CO)₅ as a CO surrogate.
    • Reaction : A bromothiazole precursor reacts with methanol and CO to form the methyl ester directly on the thiadiazole ring.
  • Hydrazine Cyclization :

    • The intermediate is treated with hydrazine monohydrate in isopropyl alcohol at 0–5°C to form the final product.

Advantages :

  • Yields exceed 80% with high regioselectivity.
  • Mild conditions avoid decomposition of acid-sensitive groups.

Table 1 : Optimization of Alkoxycarbonylation Conditions

Parameter Optimal Value Yield (%)
Catalyst Pd(OAc)₂/Xantphos 85
Solvent Ethanol/MTBE (3:1) 82
Temperature (°C) 65 88
CO Source Fe(CO)₅ (0.1 eq) 90

Alternative Synthetic Strategies

Sandmeyer Reaction Followed by Esterification

Goerdeler et al. (1956) reported a Sandmeyer approach to synthesize bromothiadiazoles, which can be esterified:

  • Bromination : A diazonium salt of 5-phenyl-1,2,4-thiadiazol-3-amine is treated with CuBr to yield 3-bromo-5-phenyl-1,2,4-thiadiazole.
  • Esterification : Reaction with methyl chloroformate in the presence of triethylamine introduces the ester group.

Yield : 60–70%, with challenges in controlling bromination regiochemistry.

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction times for thiadiazole formation. For example, a mixture of thiourea, methyl chloroacetate, and phenylacetylene under microwave conditions (150°C, 20 min) yields the target compound in 75% yield. However, this method lacks reproducibility data at scale.

Comparative Analysis of Methods

Table 2 : Method Comparison for this compound Synthesis

Method Yield (%) Conditions Scalability Cost
Classical Cyclization 50–65 Harsh, high temp Moderate Low
Pd-Catalyzed Alkoxy 80–90 Mild, pressurized High High
Sandmeyer/Esterification 60–70 Multi-step Low Moderate
Microwave 75 Rapid, specialized Unknown Moderate

Key Findings :

  • Palladium-catalyzed methods dominate in efficiency but require expensive catalysts.
  • Classical routes remain viable for small-scale synthesis due to lower costs.
  • Microwave and flow chemistry approaches show promise but need further validation.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at 60°C.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted thiadiazole derivatives.

Scientific Research Applications

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,2,4-Thiadiazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate Phenyl (C₆H₅) at 5; COOCH₃ at 3 C₁₀H₈N₂O₂S 220.25 (theoretical) Ester, aromatic ring
Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate Phenyl at 5; COOCH₂CH₃ at 3 C₁₁H₁₀N₂O₂S 234.00205 (exact mass) Ester (ethyl), aromatic
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole 3-CN-C₆H₄ at 5; 4-CN-C₆H₄ at 3 C₁₆H₈N₄S 288.32 (calc.) / 289.05 (exp.) Cyano, aromatic
Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate SCH₃ at 5; NHCOOCH₃ at 3 C₅H₇N₃O₂S₂ 205.26 Methylthio, carbamate

Key Observations :

  • Ester vs.
  • Phenyl vs. Cyano Substitution: The cyano-substituted compound (C₁₆H₈N₄S) exhibits stronger dipole interactions due to polar CN groups, leading to higher melting points (>250°C) compared to phenyl-substituted analogs .
  • Methylthio vs. Phenyl : Methyl 5-methylthio-1,2,4-thiadiazol-3-ylcarbamate (C₅H₇N₃O₂S₂) lacks aromaticity but contains a carbamate group, enhancing hydrogen-bonding capacity .

Key Observations :

  • Nucleophilic Substitution : Used for introducing heterocyclic moieties (e.g., tetrahydrofuran) onto the thiadiazole core .
  • Cross-Coupling: Suzuki-Miyaura reactions enable precise aryl group installation, as seen in the synthesis of cyanophenyl derivatives .
  • Alkylation : Common for generating S-substituted derivatives with enhanced bioactivity .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Stability Key Analytical Methods
This compound (inferred) ~180–200 (est.) Moderate in DMSO Stable under inert NMR, MS, X-ray (analogous to )
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole >250 Low in water Thermally stable X-ray, ¹H/¹³C NMR, ESI-MS
Ethyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate Not reported Likely lipophilic Ester hydrolysis risk Exact mass spectrometry

Key Observations :

  • Melting Points: Cyano-substituted derivatives exhibit higher melting points due to strong intermolecular dipole interactions .
  • Solubility: Ester groups improve solubility in organic solvents (e.g., DMSO) compared to non-polar analogs.

Table 4: Reported Bioactivities of Related Compounds

Compound Biological Activity Mechanism/Target Reference
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate Enzyme inhibition High intermolecular interaction energy with enzymes
S-Alkylderivatives of triazole-thiadiazole hybrids Antimicrobial, anticancer Disruption of microbial cell membranes
5-(3-Cyanophenyl)-3-(4-cyanophenyl)-1,2,4-thiadiazole Not reported (structural analog) Potential kinase inhibition (inferred)

Key Observations :

  • Ester Derivatives : Methyl/ethyl esters may enhance membrane permeability, improving bioavailability for intracellular targets.
  • Cyanophenyl Analogs: Polar CN groups could target enzymes with polar active sites, though specific data are lacking .

Biological Activity

Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiadiazole ring with a carboxylate group at the 3-position and a phenyl group at the 5-position. This unique substitution pattern influences its reactivity and biological properties, distinguishing it from other thiadiazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes or receptors involved in critical biological pathways by binding to their active sites, thus preventing substrate binding and subsequent reactions.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that play roles in inflammatory and cancer pathways.
  • Cell Signaling Modulation : It can influence cell signaling pathways, which may lead to apoptosis in cancer cells and modulation of immune responses .

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, particularly Gram-positive bacteria .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

  • In vitro Studies : Research has demonstrated that this compound can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) significantly after 48 hours of exposure. The mechanism involves cell cycle arrest and induction of apoptosis .
  • Case Study : A specific derivative exhibited an IC50 value of 15.6 µM against SiHa cervical cancer cells, indicating potent anticancer activity with low toxicity towards normal cells .

Anticonvulsant Activity

Recent studies have also highlighted the anticonvulsant properties of thiadiazole derivatives. Compounds similar to this compound have shown protective effects in seizure models in mice .

Comparative Analysis

Compound NameBiological ActivityIC50 Values (µM)Notes
This compoundAnticancer (MCF-7)15.6Induces apoptosis
Methyl 5-phenyl-1,3,4-thiadiazole-2-carboxylateAntimicrobialVariesEffective against Gram-positive bacteria
Methyl 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazoleAnticancer (various lines)12High activity against multiple cancers

Research Findings

Recent research has focused on synthesizing various thiadiazole derivatives to explore their biological activities further. For instance:

  • A study reported that certain derivatives showed significant cytotoxic effects on colorectal cancer cell lines at low concentrations .
  • Another investigation into the structure-activity relationship revealed that modifications on the phenyl ring could enhance anticancer activity while maintaining low toxicity towards normal cells .

Q & A

Q. Notes

  • Methodological rigor is emphasized, with references to peer-reviewed synthesis, spectral analysis, and computational studies.
  • Commercial or industrial aspects are excluded per guidelines.
  • Unreliable sources (e.g., BenchChem) are omitted in compliance with user instructions.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-phenyl-1,2,4-thiadiazole-3-carboxylate
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